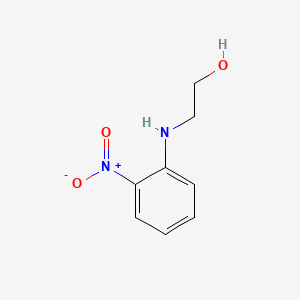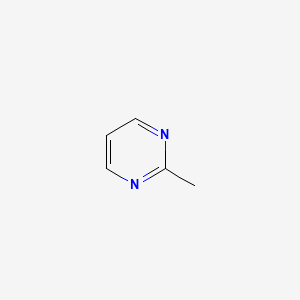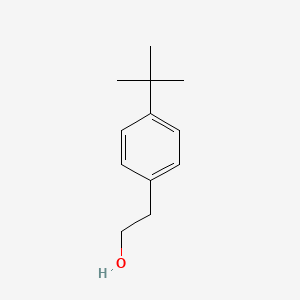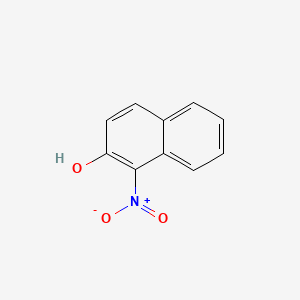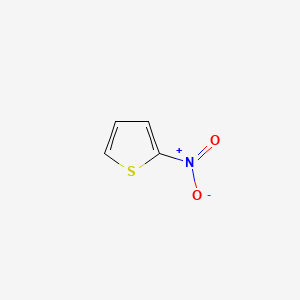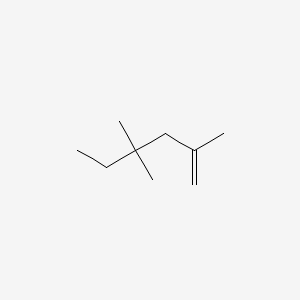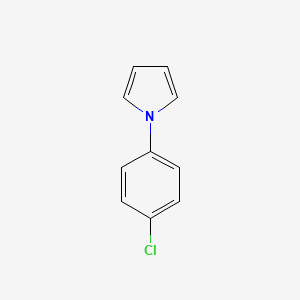
1-(4-氯苯基)-1H-吡咯
描述
1-(4-Chlorophenyl)-1H-pyrrole is a chemical compound that has been widely studied for its potential applications in scientific research . This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals . Its unique chemical properties have made it a valuable tool in the study of biochemical and physiological processes .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Chemical Reactions Analysis
1-(4-Chlorophenyl)-1H-pyrrole has been widely used in scientific research as a precursor for the synthesis of various pharmaceuticals and agrochemicals . It has also been used as a reagent in the study of biochemical and physiological processes, particularly in the field of neuroscience .Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)-1H-pyrrole is a solid at room temperature . It has a molecular weight of 387.82 . It is relatively easy to synthesize and purify, making it a valuable tool in the laboratory .科学研究应用
合成和结构表征
- 合成和表征:合成了一种新的吡咯衍生物,与1-(4-氯苯基)-1H-吡咯密切相关,并利用各种光谱技术对其进行了表征。该化合物在钢表面表现出良好的防腐蚀效率,表明其在防腐蚀保护方面具有潜在应用(Louroubi et al., 2019)。
生物应用
- 抗分枝杆菌剂:与1-(4-氯苯基)-1H-吡咯结构相似的1,5-二苯基吡咯衍生物显示出对结核分枝杆菌的良好活性。这些化合物经过合成,带有各种亲脂基团,以评估它们对抗分枝杆菌活性的影响(Biava et al., 2008)。
化学反应性和性质
- 位选择性锂化:对1-(氯苯基)吡咯,包括1-(4-氯苯基)吡咯的选择性锂化的研究揭示了实现单锂化或双锂化的新方法。这一过程对于合成复杂有机化合物具有重要意义,展示了该化合物在有机合成中的实用性(Fogassy et al., 2001)。
纳米技术和催化
- 纳米催化剂一锅法合成:一项研究表明,CuO纳米颗粒可作为高度取代吡咯,包括1-(4-氯苯基)-1H-吡咯衍生物的一锅法合成的有效催化剂。该方法强调了该化合物在纳米技术和催化中的相关性(Saeidian et al., 2013)。
分子结构分析
- 晶体结构测定:利用同步辐射X射线粉末衍射确定了与1-(4-氯苯基)-1H-吡咯相关的功能化吡咯的晶体结构。这项研究突出了该化合物在晶体学和结构分析中的重要性(Silva et al., 2012)。
热化学研究
- 卤代吡咯的热化学:对卤代1-苯基吡咯衍生物,包括1-(4-氯苯基)吡咯的热量计和计算研究提供了有关它们热化学性质的见解。这项研究对于理解这些化合物的能量方面至关重要(Santos & Silva, 2010)。
环境影响
- 农业中的降解动态:研究了氯氰菊酯的降解动态,这是一种与1-(4-氯苯基)-1H-吡咯结构相似的化合物,在辣椒、卷心菜和土壤中。这项研究提供了有关相关化合物的环境影响和降解行为的重要信息(Ditya et al., 2010)。
安全和危害
作用机制
Target of Action
1-(4-Chlorophenyl)-1H-pyrrole, also known as Pitolisant, is a selective antagonist or inverse agonist of the histamine H3 receptor . The H3 subclass of histamine receptors mediates the histamine signals in the central nervous system and peripheral nervous system .
Mode of Action
Pitolisant acts as a high-affinity competitive antagonist and as an inverse agonist at the human histamine H3 receptor subtype . By blocking histamine autoreceptors, Pitolisant enhances the activity of histaminergic neurons, as well as increasing the signalling of other neurotransmitters in the brain .
Biochemical Pathways
The action of Pitolisant affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
Similar compounds have shown improved kinetic solubilities compared to their parental compounds and were metabolically stable in vitro . The maximum concentrations reached after oral administration and elimination half-lives suggest promising drug-like properties .
Result of Action
The molecular and cellular effects of Pitolisant’s action include a reduction in the Epworth Sleepiness Scale (ESS) score from therapy compared to placebo . The therapeutic effectiveness of Pitolisant was comparable to that of modafinil . Pitolisant therapy was also effective in treating refractory sleepiness in adolescent patients with narcolepsy, where it decreased ESS score and increased the mean sleep onset latency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pitolisant. For instance, the presence of chlorine atoms in Pitolisant and its metabolites, in conjunction with their low solubility and tendency to partition preferentially into the lipophilic phase, makes them highly toxic to higher organisms
属性
IUPAC Name |
1-(4-chlorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOQUFIOYDCJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198481 | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19149 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-(4-Chlorophenyl)-1H-pyrrole | |
CAS RN |
5044-38-2 | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)pyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps involved in synthesizing a 13C-labeled version of N-[1-(4-chlorophenyl)-1H-pyrrol-2-yl-methyleneamino] guanidinium acetate, and what is the significance of this labeled compound?
A1: The synthesis of N-[1-(4-chlorophenyl)-1H-pyrrol-2-yl-13C4-methyleneamino]guanidinium acetate, a 13C-labeled analog, involves a four-step procedure [].
Q2: How does the choice of solvent and lithiating agent influence the lithiation of 1-(4-Chlorophenyl)-1H-pyrrole?
A2: The lithiation of 1-(4-Chlorophenyl)-1H-pyrrole can be selectively controlled to achieve either mono- or di-lithiation by manipulating the solvent and the lithiating agent [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




